(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
Overview
Description
(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyrrole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde with 2-methylphenylamine in the presence of a base, followed by the addition of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the pyrrole and nitrophenyl groups can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Uniqueness
(2Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both cyano and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-7-4-5-10-22(15)25-23(28)19(14-24)12-18-11-16(2)26(17(18)3)20-8-6-9-21(13-20)27(29)30/h4-13H,1-3H3,(H,25,28)/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBNSULXSRVGP-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=CC=C3)[N+](=O)[O-])C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC(=CC=C3)[N+](=O)[O-])C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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